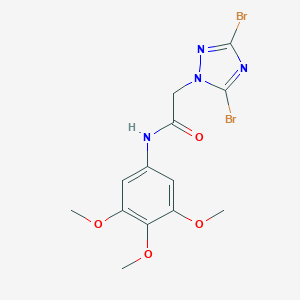
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse range of applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine typically involves the reaction of 1,2-benzisothiazole-3-one 1,1-dioxide with aniline and propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-phenyl-N-propylamine include:
- [(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid
- Carbamic acid, N-[1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-piperidinyl]-N-methyl-11-dimethylethyl ester
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Properties
Molecular Formula |
C16H16N2O2S |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,1-dioxo-N-phenyl-N-propyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C16H16N2O2S/c1-2-12-18(13-8-4-3-5-9-13)16-14-10-6-7-11-15(14)21(19,20)17-16/h3-11H,2,12H2,1H3 |
InChI Key |
YBIKCPKJDVVSEP-UHFFFAOYSA-N |
SMILES |
CCCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
CCCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277471.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277475.png)
![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)


![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277480.png)

![N-(4-bromo-2-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277484.png)



![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277495.png)
![2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277498.png)
